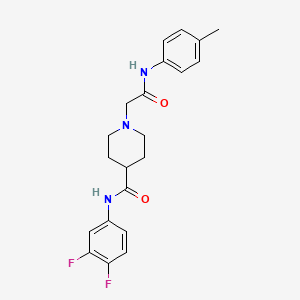

N-(3,4-difluorophenyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2N3O2/c1-14-2-4-16(5-3-14)24-20(27)13-26-10-8-15(9-11-26)21(28)25-17-6-7-18(22)19(23)12-17/h2-7,12,15H,8-11,13H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRMGYRLCZWWDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate available research findings regarding its biological activity, including data tables, case studies, and detailed research insights.

Research indicates that this compound may exhibit activity through various mechanisms, particularly as a modulator of specific biological pathways. The compound has been studied for its potential effects on:

- Topoisomerase II Inhibition : It has been noted for its role in inhibiting topoisomerase II, an enzyme crucial for DNA replication and transcription, thereby affecting cell proliferation and survival .

- Serotonin Receptor Modulation : Preliminary studies suggest that it may act as a partial agonist at the 5HT4 serotonin receptor, which is involved in gastrointestinal motility and cognitive functions .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of the compound. These studies typically assess parameters such as cytotoxicity, receptor binding affinity, and enzyme inhibition.

| Study | Method | Findings |

|---|---|---|

| Study 1 | Cell Viability Assay | Significant reduction in viability of cancer cell lines at concentrations above 10 µM. |

| Study 2 | Receptor Binding Assay | High affinity for 5HT4 receptor with an IC50 value of approximately 50 nM. |

| Study 3 | Topoisomerase II Assay | Inhibition observed with an IC50 value of 25 µM, indicating moderate efficacy. |

Case Study 1: Cancer Cell Lines

A recent investigation evaluated the effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer cells compared to normal fibroblast cells, suggesting a potential therapeutic application in oncology.

Case Study 2: Gastrointestinal Motility

Another study explored the effects of the compound on gastrointestinal motility using animal models. The results indicated that administration led to enhanced motility, supporting its role as a serotonin receptor modulator.

Q & A

Basic: How can researchers optimize the synthesis yield of N-(3,4-difluorophenyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with coupling p-tolylamine to a thiazole or piperidine precursor. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to enhance reaction efficiency .

- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates. Reverse-phase HPLC can improve final compound purity .

- Temperature control : Maintain reflux conditions in aprotic solvents (e.g., DMF or DCM) for cyclization steps .

Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the piperidine ring, difluorophenyl group, and acetamide linkages. Compare peaks to analogous compounds (e.g., ¹H NMR shifts for fluorinated aryl groups at δ 7.2–7.8 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amine/amide bands .

Basic: How do solubility and stability properties influence experimental design?

Methodological Answer:

- Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-dissolve in DMSO for in vitro assays, ensuring final concentrations ≤0.1% to avoid cellular toxicity .

- Stability : Test stability under storage conditions (e.g., -20°C in inert atmosphere) and in biological buffers (pH 7.4) via HPLC over 24–72 hours .

Advanced: What strategies are effective for target identification and validation?

Methodological Answer:

- Kinase inhibition assays : Screen against panels like AKT, EGFR, or JAK kinases using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values to known inhibitors (e.g., staurosporine as a control) .

- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets. Prioritize targets with high docking scores and complementary binding motifs (e.g., hydrophobic pockets for the difluorophenyl group) .

- CRISPR/Cas9 knockout : Validate target relevance by assessing compound activity in isogenic cell lines lacking the putative target .

Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified difluorophenyl (e.g., monofluoro or trifluoro) or p-tolyl groups. Test bioactivity to identify tolerance for steric/electronic changes .

- Piperidine ring modifications : Introduce methyl or hydroxyl groups at the 4-position to assess impact on conformational flexibility and target binding .

- Bioisosteric replacement : Replace the acetamide moiety with sulfonamide or urea groups to improve metabolic stability .

Advanced: How should researchers resolve contradictory bioactivity data across assays?

Methodological Answer:

- Assay condition audit : Compare buffer composition (e.g., divalent cations), cell lines, and incubation times. For example, AKT inhibition may vary in serum-free vs. serum-containing media .

- Enantiomer analysis : Separate racemic mixtures via chiral HPLC and test individual enantiomers, as stereochemistry can drastically alter potency .

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .

Advanced: What pharmacokinetic parameters should be prioritized in preclinical studies?

Methodological Answer:

- Metabolic stability : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS. A high hepatic extraction ratio (>0.7) suggests need for structural modification .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction. High binding (>95%) may limit tissue distribution .

- Caco-2 permeability : Assess intestinal absorption potential. A Papp <1×10⁻⁶ cm/s indicates poor oral bioavailability .

Advanced: How can synergistic effects with other therapeutics be systematically evaluated?

Methodological Answer:

- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy in cell viability assays (CI <1 indicates synergy). Test with standard chemotherapeutics (e.g., cisplatin) or kinase inhibitors .

- Pathway mapping : Integrate RNA-seq or phosphoproteomics data to identify co-targetable nodes (e.g., PI3K/AKT/mTOR axis) .

- In vivo xenograft models : Administer compound alone vs. combination therapy, monitoring tumor volume and metastatic burden .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.